Bis(1H,1H,9H-perfluorononyl) sulphate
Description
Structure
2D Structure
Properties
IUPAC Name |
bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl) sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H6F32O4S/c19-3(20)7(27,28)11(35,36)15(43,44)17(47,48)13(39,40)9(31,32)5(23,24)1-53-55(51,52)54-2-6(25,26)10(33,34)14(41,42)18(49,50)16(45,46)12(37,38)8(29,30)4(21)22/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZFWCQTHZFNLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OS(=O)(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H6F32O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
926.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical and Physical Properties
Interactive Data Table: Predicted Physicochemical Properties of Bis(1H,1H,9H-perfluorononyl) sulphate and Analogues
| Property | Predicted Value/Characteristic for this compound | Reference Analogue Data (Long-Chain Fluorotelomer Sulfonates) |
| Molecular Formula | C18H8F34O4S | Not Applicable |
| Molecular Weight | 1010.2 g/mol | Varies with chain length |
| Physical State | Likely a solid at room temperature | Long-chain PFAS are often solids |
| Water Solubility | Low | Decreases with increasing chain length |
| Vapor Pressure | Very Low | Negligible for long-chain ionic PFAS |
| Octanol-Water Partition Coefficient (log Kow) | High | Increases with increasing chain length |
| Surface Tension | Strong ability to lower surface tension | A key characteristic of fluorinated surfactants |
Note: The data in this table for the target compound are predicted based on its structure. The reference data is for the general class of long-chain fluorotelomer sulfonates. researchgate.netitrcweb.orgclu-in.org
Synthesis and Manufacturing
Detailed manufacturing processes for Bis(1H,1H,9H-perfluorononyl) sulphate are not publicly documented. However, general synthetic routes for analogous bis(fluoroalkyl) sulfates can provide insight into its potential synthesis. One plausible method involves the reaction of the corresponding fluorotelomer alcohol (1H,1H,9H-perfluorononanol) with a sulfating agent.
A reported method for the synthesis of bis(1,1-dihydrofluoroalkyl) sulfates involves bubbling sulfuryl fluoride (B91410) (SO2F2) through a solution of the corresponding alcohol. rsc.org This reaction proceeds through a fluorosulfate (B1228806) intermediate to form the bis(fluoroalkyl) sulfate (B86663). Another potential route could involve the reaction of the fluorotelomer alcohol with sulfuryl chloride. rsc.org
These synthesis methods are generally carried out under controlled laboratory or industrial settings. The purification of the final product would likely involve techniques to remove unreacted starting materials and byproducts.
Industrial and Research Applications
Specific industrial applications for Bis(1H,1H,9H-perfluorononyl) sulphate are not well-documented. However, based on the properties of long-chain sulfated PFAS, it could potentially be used in applications requiring high-performance surfactants with exceptional stability. These might include:
Specialty Coatings and Surface Treatments: Due to its predicted ability to create highly repellent surfaces, it could be used in formulations for stain and water-resistant coatings for textiles, paper, and other materials. epa.govnih.gov
Industrial Surfactants: In processes that require surfactants that can withstand harsh chemical and thermal conditions.
Research Chemical: As a reference standard in the development of analytical methods for novel PFAS and in studies investigating the structure-property relationships of complex fluorinated molecules.
Research on Novel Applications of Perfluorononyl Sulfates in Materials Science and Chemical Engineering
Perfluorononyl Sulfates as High-Performance Surfactants and Emulsifiers in Advanced Systems
Bis(1H,1H,9H-perfluorononyl) sulphate, a member of the per- and polyfluoroalkyl substance (PFAS) family, possesses a molecular structure that suggests potential as a high-performance surfactant. Its two perfluorononyl chains provide a highly fluorinated, non-polar character, while the central sulphate group acts as a polar head. This amphiphilic nature is the basis for its potential utility in stabilizing interfaces between immiscible phases.
Microemulsion Stabilization in Supercritical Carbon Dioxide Media
Supercritical carbon dioxide (scCO₂) is a valuable solvent for various industrial processes due to its tunable properties, low toxicity, and non-flammability. However, its non-polar nature limits its ability to dissolve polar or ionic substances. Fluorinated surfactants are of particular interest for creating water-in-scCO₂ microemulsions, which can serve as reaction media for polymerization and nanoparticle synthesis.
Despite the theoretical potential of this compound for such applications, a review of current scientific literature reveals a lack of specific research on its use for stabilizing microemulsions in supercritical carbon dioxide. While related fluorinated surfactants have been investigated for this purpose, detailed studies quantifying the performance of this compound in this context are not presently available.
Interfacial Tension Reduction and Wetting Behavior Studies
The efficacy of a surfactant is often determined by its ability to lower the interfacial tension between two phases (e.g., oil-water or liquid-solid) and to modify the wetting characteristics of a surface. The highly fluorinated chains of this compound are expected to be highly effective at migrating to interfaces and orienting themselves to reduce interfacial energy.
However, specific studies detailing the interfacial tension reduction capabilities and the wetting behavior of this compound on various substrates are not found in the available research literature. Quantitative data on its critical micelle concentration (CMC), surface tension at the CMC, and contact angle measurements on different surfaces have not been published.
Role in Fluoropolymer and Specialty Chemical Formulations
Fluorinated surfactants have historically been used as processing aids in the emulsion polymerization of fluoropolymers, such as polytetrafluoroethylene (PTFE). They can also act as key components in specialty chemical formulations, including coatings, foams, and cleaning agents, where their unique properties are leveraged.
A thorough search for the role of this compound in these applications did not yield specific research findings. There is no readily available information documenting its use as a polymerization aid for fluoropolymers or as a functional ingredient in specific specialty chemical products.
Utilization in Electrochemical Devices and Functional Materials
The high electrochemical stability and potential ionic conductivity of certain fluorinated compounds make them candidates for use in advanced electrochemical devices, such as batteries and capacitors. Their ability to form stable, well-defined interfaces is also of interest for the development of functional materials.
Electrolyte Design and Charge Transport Mechanisms
In the context of lithium-ion batteries and other electrochemical energy storage systems, fluorinated compounds can be used as additives or co-solvents in electrolytes to enhance stability, improve safety, and facilitate ion transport. The electron-withdrawing nature of fluorine atoms can lead to high anodic stability and influence the formation of a stable solid-electrolyte interphase (SEI) on the electrode surface.
Despite these general principles, there is no specific research in the available literature that investigates the use of this compound in electrolyte design. Studies on its ionic conductivity, electrochemical stability window, and its effect on charge transport mechanisms in electrochemical cells have not been reported.
Thin Film Deposition and Surface Modification Studies
Fluorinated surfactants can be employed in wet-chemical methods for the deposition of thin films and for the modification of surfaces to impart properties such as hydrophobicity and oleophobicity. The self-assembly of such molecules can create highly ordered monolayers that alter the surface energy.
However, research specifically detailing the application of this compound for thin film deposition or for the purposeful modification of material surfaces is not currently available in the scientific literature.
Bio-conjugation and Bio-mimetic Applications of Perfluorinated Sulfates (e.g., Glycosaminoglycan mimetics)
Perfluorinated and polyfluorinated sulfates are emerging as a significant class of compounds in materials science and chemical engineering, particularly for their applications in mimicking biological molecules and for conjugation to biomolecules. Their unique properties, stemming from the combination of a sulfated functional group and a fluorous backbone, allow them to interact with biological systems in novel ways. A primary area of this research focuses on their use as mimetics of glycosaminoglycans (GAGs), a class of heavily sulfated polysaccharides crucial to many physiological and pathological processes. nih.gov
Glycosaminoglycans, such as heparin and chondroitin (B13769445) sulfate (B86663), are key components of the extracellular matrix and cell surfaces. nih.gov Their biological activity is largely dictated by the specific patterns of sulfate groups, which mediate interactions with a wide array of proteins, including growth factors, chemokines, and enzymes. nih.govnih.gov However, natural GAGs are heterogeneous and polydisperse, making them challenging to use as therapeutic agents. acs.orgacs.org This has driven the development of synthetic, non-saccharide GAG mimetics (NSGMs) that can replicate or modulate the biological functions of natural GAGs with higher specificity. acs.orgspringernature.com
Perfluorinated sulfates are well-suited for this bio-mimetic role. The sulfate groups provide the necessary anionic charge to interact with the positively charged amino acid residues (like lysine (B10760008) and arginine) in the GAG-binding sites of proteins. acs.org Simultaneously, the fluorinated scaffold can participate in hydrophobic interactions, potentially offering greater selectivity compared to the natural polysaccharide backbone of GAGs. acs.orgspringernature.com
Detailed research has explored the design of these synthetic mimetics, focusing on creating small, sulfated molecules that can interfere with or mimic GAG-protein interactions. springernature.com These NSGMs can be designed to target specific proteins involved in coagulation, inflammation, and cancer. acs.orgacs.org
Bio-conjugation strategies involving fluorinated sulfates have also yielded promising results. In one approach, sulfated GAG mimetics have been conjugated to cholesterol. acs.orgresearchgate.net This modification was designed to improve the oral bioavailability of these highly charged molecules, a significant hurdle in their development as drugs. acs.orgnih.gov The research demonstrated that conjugating cholesterol to synthetic sulfated GAG mimetics could enable oral delivery for anticancer applications. acs.orgresearchgate.net
Another innovative bio-conjugation technique uses fluorosulfate (B1228806) as a "latent sulfate." nih.gov The fluorosulfate group is chemically stable enough to be incorporated into peptides and proteins via synthesis or genetic engineering. nih.gov It can later be converted into a sulfate group under specific physiological conditions, allowing researchers to study the precise role of protein sulfation, a critical post-translational modification. nih.gov Furthermore, compounds like sulfonyl fluorides and fluorosulfates can act as probes that covalently bind to specific amino acid residues, such as histidine, enabling the study of protein function and inhibition. nih.gov
The table below summarizes key findings from research into sulfated and fluorinated compounds for bio-mimetic and bio-conjugation applications.
| Compound Class/Concept | Key Structural Features | Application/Finding | Rationale/Mechanism | Reference |
|---|---|---|---|---|
| Non-Saccharide GAG Mimetics (NSGMs) | Aromatic or hydrophobic backbone with multiple sulfate groups. | Mimic the biological functions of natural GAGs, such as modulating coagulation factors. | Sulfate groups provide ionic interactions, while the backbone offers hydrophobic binding energy, leading to potentially higher selectivity for target proteins than natural GAGs. | acs.orgspringernature.com |
| Cholesterol-Conjugated GAG Mimetics | A synthetic, sulfated GAG mimetic covalently linked to a cholesterol molecule. | Enhanced oral bioavailability for potential anticancer therapeutics. | The lipophilic cholesterol moiety helps the highly anionic sulfated molecule to be absorbed when administered orally. | acs.orgresearchgate.netnih.gov |
| Fluorosulfate-Containing Peptides/Proteins | Peptides or proteins where an amino acid (e.g., tyrosine) is modified to contain a fluorosulfate (-OSO₂F) group. | Used as a "latent sulfate" for studying protein sulfation. | The fluorosulfate is chemically inert during synthesis and incorporation but can be efficiently converted to a sulfate group (-OSO₃⁻) under specific conditions in a biological context. | nih.gov |
| Sulfonyl Fluoride (B91410) / Fluorosulfate Probes | Small molecules incorporating a sulfonyl fluoride (-SO₂F) or fluorosulfate (-OSO₂F) group. | Covalent modification of specific amino acid residues (e.g., histidine, lysine) in proteins. | These groups act as reactive electrophiles that can form stable covalent bonds with nucleophilic residues in proteins, serving as inhibitors or molecular glues. | nih.gov |
Quantum Chemical Calculations of Electronic Structure, Bonding, and Reactivity
No specific studies detailing the quantum chemical calculations of the electronic structure, bonding characteristics, or reactivity of this compound were identified. Such studies would typically involve methods like Density Functional Theory (DFT) to calculate properties such as molecular geometry, atomic charges, and frontier molecular orbitals (HOMO-LUMO gaps), which provide insights into the compound's kinetic stability and chemical reactivity. researchgate.net However, the application of these methods to this compound has not been published in accessible sources.
Molecular Modeling and Simulation Studies of Self-Assembly and Interactions
Information regarding molecular modeling and simulation studies to investigate the self-assembly behavior and intermolecular interactions of this compound is not present in the available literature. These studies would be valuable for understanding how this compound behaves in various media, such as its potential to form micelles in aqueous solutions or its interaction with biological membranes, but such specific research is not documented.
In Silico Approaches for Predicting Environmental Behavior and Transformation Pathways
While there are ongoing efforts to develop in silico methods to predict the physicochemical properties and environmental fate for the broad class of PFAS, specific data for this compound is not available. serdp-estcp.mil The goal of these computational approaches is to estimate properties for a wide range of PFAS structures to assess their occurrence, fate, and effects without requiring extensive experimental testing for each one. serdp-estcp.mil However, the outputs of these models, such as predicted transformation pathways or environmental partitioning for this compound, are not specifically reported in the reviewed literature.
Analytical Methodologies
Targeted Synthesis of this compound
The targeted synthesis of this compound, a symmetrical diester of sulfuric acid, involves the formation of two ester linkages between the sulfate (B86663) group and the fluorinated alcohol, 1H,1H,9H-perfluorononanol. While specific literature detailing the synthesis of this exact molecule is scarce, established methods for the synthesis of dialkyl sulfates and fluorinated surfactants provide a foundational understanding of potential synthetic routes.
Exploration of Novel Reaction Pathways and Catalytic Systems
Traditional methods for the synthesis of dialkyl sulfates often involve the reaction of an alcohol with a sulfating agent such as sulfuryl chloride or chlorosulfonic acid. However, the synthesis of fluorinated analogues presents unique challenges due to the electron-withdrawing nature of the perfluoroalkyl chain, which can decrease the nucleophilicity of the alcohol.
One promising pathway involves the direct reaction of 1H,1H,9H-perfluorononanol with a suitable sulfating agent in the presence of a catalyst. Researchers have explored various catalytic systems to facilitate the sulfation of alcohols. For instance, the use of sulfuryl fluoride (B91410) (SO₂F₂) in the presence of a base offers a potential route to bis(fluoroalkyl) sulfates. The reaction likely proceeds through a fluorosulfate (B1228806) intermediate, which then reacts with a second equivalent of the alcohol.
Another approach involves the use of sulfur trioxide (SO₃) complexes, such as SO₃-pyridine or SO₃-dimethylformamide, to moderate the reactivity of SO₃ and enable a more controlled sulfation of the fluorinated alcohol. The choice of catalyst and reaction solvent is critical in these systems to ensure high conversion and selectivity towards the desired diester.
Recent advancements in catalysis for C-H functionalization in the presence of fluorinated alcohols could also inspire novel synthetic strategies, although direct application to sulfate ester formation requires further investigation. The unique properties of fluorinated solvents themselves, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), are also being explored to facilitate challenging organic transformations and could potentially be employed in the synthesis of fluorinated sulfates.
Optimization of Reaction Parameters for High Yield and Purity
Achieving high yield and purity in the synthesis of this compound necessitates careful optimization of several reaction parameters. These include the stoichiometry of the reactants, reaction temperature, reaction time, and the choice of solvent and catalyst.
Table 1: Key Parameters for Optimization in the Synthesis of this compound
| Parameter | Considerations for Optimization | Potential Impact on Yield and Purity |
| Molar Ratio of Alcohol to Sulfating Agent | A stoichiometric ratio of 2:1 (alcohol:sulfating agent) is theoretically required. However, an excess of the alcohol may be used to drive the reaction to completion and minimize the formation of the monoester. | Affects conversion of the starting materials and the ratio of mono- to di-substituted product. |
| Reaction Temperature | Higher temperatures can increase the reaction rate but may also lead to side reactions and decomposition of the product. The thermal stability of the fluorinated alcohol and the resulting sulfate ester must be considered. | Influences reaction kinetics and the formation of impurities. |
| Reaction Time | Sufficient time is required for the reaction to proceed to completion. Monitoring the reaction progress using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy is crucial. | Determines the extent of conversion and can impact the final product distribution. |
| Solvent | The solvent must be inert to the reactants and capable of dissolving both the fluorinated alcohol and the sulfating agent. Aprotic solvents are often preferred to avoid side reactions. | Can influence reaction rates, selectivity, and ease of product isolation. |
| Catalyst Concentration | The optimal catalyst loading needs to be determined to achieve a high reaction rate without promoting undesirable side reactions. | Affects the rate of reaction and can influence the formation of byproducts. |
For example, in a hypothetical synthesis using sulfuryl chloride, a detailed study would involve varying these parameters systematically to identify the conditions that maximize the yield of the desired bis-sulfate while minimizing the formation of byproducts such as the corresponding alkyl chloride or degradation products.
Derivatization Strategies and Functionalization of Perfluorononyl Sulfate Scaffolds
The derivatization of this compound and related perfluorononyl sulfate scaffolds allows for the fine-tuning of their physicochemical properties and the introduction of specific functionalities for targeted applications.
Synthesis of Analogues with Modified Fluorocarbon Chain Lengths and Branching
The properties of perfluorinated sulfates are highly dependent on the length and structure of the fluorocarbon chains. Synthesizing analogues with varying chain lengths can be achieved by starting with the corresponding fluorotelomer alcohols. For instance, using 1H,1H,7H-perfluoroheptanol or 1H,1H,11H-perfluoroundecanol in the sulfation reaction would yield bis(perfluoroalkyl) sulfates with shorter or longer fluorocarbon chains, respectively.
The introduction of branching in the fluorocarbon chain can also significantly alter the properties of the resulting sulfate. This can be accomplished by using branched fluorinated alcohols as starting materials, which can be synthesized through various methods, including the oligomerization of fluoroalkenes.
Table 2: Examples of Perfluoroalkyl Alcohols for the Synthesis of Sulfate Analogues
| Starting Alcohol | Resulting Sulfate Analogue | Key Property Modification |
| 1H,1H,7H-Perfluoroheptanol | Bis(1H,1H,7H-perfluoroheptyl) sulphate | Increased water solubility, altered surface activity |
| 1H,1H,11H-Perfluoroundecanol | Bis(1H,1H,11H-perfluoroundecyl) sulphate | Enhanced hydrophobicity and oleophobicity |
| Branched Perfluoroalkanol | Bis(branched perfluoroalkyl) sulphate | Modified packing behavior, altered melting point and viscosity |
Incorporation of Diverse Functional Groups for Specific Research Applications
Introducing functional groups onto the perfluorononyl sulfate scaffold can impart specific chemical reactivity or physical properties. This can be achieved through several strategies. One approach is to start with a functionalized fluorinated alcohol. For example, a fluorotelomer alcohol containing a terminal double bond or a protected hydroxyl group could be used in the sulfation reaction. Subsequent deprotection or modification of this functional group would yield a functionalized bis(perfluoroalkyl) sulphate.
Another strategy involves the post-synthesis functionalization of the sulfate itself, although the chemical stability of the sulfate ester linkage may limit the scope of applicable reactions. More commonly, functional groups are introduced at the terminus of the perfluoroalkyl chain of the precursor alcohol. For instance, the synthesis of fluorotelomer alcohols often involves the telomerization of tetrafluoroethylene (B6358150) with a functionalized initiator, allowing for the incorporation of a wide range of chemical moieties.
Green Chemistry Approaches in Perfluorinated Sulfate Synthesis Research
The synthesis of fluorinated compounds has traditionally relied on methods that can be energy-intensive and may involve the use of hazardous reagents. In line with the principles of green chemistry, researchers are actively exploring more sustainable synthetic routes for perfluorinated sulfates.
One promising area is the use of alternative reaction media. Supercritical carbon dioxide (scCO₂) has emerged as a green solvent for various chemical reactions, including the synthesis of fluoropolymers. nih.govnih.gov Its use in the synthesis of perfluorinated sulfates could offer advantages such as reduced solvent waste and easier product separation. Similarly, ionic liquids are being investigated as environmentally benign reaction media for a variety of chemical transformations. vtt.firiwa-rijn.org Their negligible vapor pressure and tunable properties make them attractive alternatives to volatile organic solvents.
Biocatalysis offers another avenue for the green synthesis of specialty surfactants. nih.gov While the direct enzymatic sulfation of long-chain fluorinated alcohols is still an emerging field, the use of enzymes such as sulfotransferases could provide a highly selective and environmentally friendly method for the synthesis of perfluorinated sulfates under mild reaction conditions. confex.com The development of robust enzymes that can tolerate the unique properties of fluorinated substrates is a key area of ongoing research.
Microwave-assisted synthesis is another green chemistry tool that can significantly reduce reaction times and energy consumption. orchid-chem.com The application of microwave irradiation to the sulfation of fluorinated alcohols could lead to more efficient and sustainable synthetic processes.
The development of biodegradable surfactants is also a key focus of green chemistry. chemistryviews.org While the perfluoroalkyl chain is known for its high persistence, the design of molecules with biodegradable linkages or functional groups that facilitate environmental degradation is an important long-term goal for the sustainable production and use of fluorinated compounds.
Spatiotemporal Distribution and Environmental Compartmentalization of Perfluorononyl Sulfates
The distribution of perfluorononyl sulfates in the environment is a complex process governed by their physical and chemical properties, release sources, and environmental transport pathways.
While many PFAS are not highly volatile, certain precursor compounds, such as fluorotelomer alcohols (FTOHs), can be transported over long distances in the atmosphere. trccompanies.comny.gov These precursors can then undergo transformation in the atmosphere to form more stable perfluoroalkyl carboxylic acids (PFCAs) and perfluorosulfonic acids (PFSAs), including those with a nine-carbon chain. trccompanies.com Atmospheric deposition, through both wet (precipitation) and dry processes, is a significant pathway for the introduction of these compounds into aquatic and terrestrial ecosystems, even in remote regions far from direct sources. ny.govitrcweb.org The long atmospheric residence time of some precursor compounds allows for their global transport to areas like the Arctic and Antarctic. trccompanies.com
Once introduced into aquatic environments, the fate of perfluorononyl sulfates is influenced by factors such as water solubility, partitioning behavior, and water flow. Perfluoroalkyl acids (PFAAs), the class to which perfluorononyl sulfates belong, are known to be mobile in water. ny.gov Studies have shown the presence of various PFAS, including longer-chain compounds, in surface water, groundwater, and oceans worldwide. researchgate.netnih.govresearchgate.net Their distribution can be widespread, with higher concentrations often found near industrial areas, wastewater treatment plants, and sites where aqueous film-forming foams (AFFF) have been used. ucowr.org
In terrestrial environments, the distribution of perfluorononyl sulfates is governed by their sorption to soil and sediment. The interaction with soil organic carbon is a key factor, with longer-chain PFAS generally exhibiting stronger sorption than their shorter-chain counterparts. itrcweb.org However, their anionic nature at typical environmental pH levels can still lead to leaching from soil and contamination of groundwater. ny.gov
Environmental Fate and Degradation Mechanisms of this compound
The term "forever chemicals" is often used to describe PFAS due to their extreme resistance to degradation under natural environmental conditions.
Perfluoroalkyl acids like perfluorononyl sulfates are generally resistant to abiotic degradation processes such as photolysis and hydrolysis under typical environmental conditions. ny.govitrcweb.org The strength of the carbon-fluorine bond makes these molecules highly stable. While some precursor compounds can undergo abiotic transformations to form PFAAs, the terminal PFAAs themselves are not known to degrade through these pathways in the environment. itrcweb.org
Similarly, biotic degradation of perfluoroalkyl acids is extremely limited. While some polyfluorinated substances (precursors) can be biotransformed by microorganisms into PFAAs, the complete mineralization of these terminal compounds is not a significant environmental process. nih.govresearchgate.net Research has shown that while some microorganisms may be capable of transforming certain PFAS precursors, the perfluorinated alkyl chains remain largely intact. nih.govresearchgate.net
Bio-environmental Cycling and Trophic Transfer Research of Perfluorinated Sulfates
The persistence and bioaccumulative potential of perfluorinated sulfates lead to their entry and cycling within food webs.
Perfluorinated sulfates can be taken up by organisms from their surrounding environment (bioconcentration) and can also accumulate through the consumption of contaminated food (biomagnification). vliz.beresearchgate.net Studies have documented the presence of various PFAS, including long-chain compounds, in a wide range of wildlife, from invertebrates to top predators. vliz.beresearchgate.net The tendency for bioaccumulation can vary depending on the specific compound, with longer-chain PFAS often showing a higher potential for bioaccumulation. researchgate.net Trophic transfer, the movement of these compounds up the food chain, has been observed in various ecosystems, leading to higher concentrations in organisms at higher trophic levels. itrcweb.orgresearchgate.net Fish consumption is considered a significant pathway of human exposure to these compounds. vliz.be
Chromatographic Techniques for Separation and Identification
Chromatography, coupled with mass spectrometry, stands as the cornerstone for the analysis of PFAS. mdpi.com The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the target analyte.
For non-volatile and polar compounds like this compound, High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS) is the most widely applied and powerful analytical technique. mdpi.com This method offers the requisite sensitivity and selectivity for detecting trace levels of these contaminants. selectscience.net
Typically, the separation is achieved using reversed-phase liquid chromatography, often with C18 columns. halocolumns.comnih.gov The mobile phases usually consist of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, with additives such as ammonium (B1175870) acetate (B1210297) to improve ionization efficiency. A delay column may also be incorporated into the LC system to separate any background PFAS contamination originating from the instrument itself, ensuring the accuracy of the results.
Following chromatographic separation, the analyte is introduced into a high-resolution mass spectrometer. Electrospray ionization (ESI) in negative ion mode is commonly used for sulfonic acids. HR-MS platforms, such as time-of-flight (TOF) or Orbitrap mass spectrometers, provide accurate mass measurements, which are essential for the confident identification of the compound and for distinguishing it from other co-eluting substances. dtic.mil Tandem mass spectrometry (MS/MS) is also frequently employed to enhance selectivity and achieve lower detection limits. chromatographyonline.comnih.gov The combination of UHPLC with MS/MS has proven to be highly sensitive for PFAS quantification. mdpi.com
Table 1: Typical HR-LC-MS Parameters for Long-Chain Perfluoroalkyl Sulfates
| Parameter | Typical Setting |
|---|---|
| Chromatography Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 2.7 µm particle size) |
| Mobile Phase A | 10 mM Ammonium acetate in water |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | A time-based gradient from a lower to a higher percentage of Mobile Phase B |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Mass Analyzer | Orbitrap or Time-of-Flight (TOF) |
| Detection Mode | Full scan for identification, tandem MS (MS/MS) for quantification |
This table is interactive and can be sorted by clicking on the column headers.
While this compound itself is a non-volatile salt, Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable tool for the analysis of more volatile PFAS or their volatile precursors and degradation products. chromatographyonline.comnih.gov For a compound like this compound to be analyzed by GC-MS, a derivatization step would be necessary to convert it into a more volatile and thermally stable form.
GC-MS offers excellent separation for highly volatile compounds. nih.gov The separation is typically performed on a fused silica (B1680970) capillary column. dtic.mil Following separation, the analytes are ionized, most commonly using electron ionization (EI), and detected by a mass spectrometer. nih.gov Selected ion monitoring (SIM) mode can be used to enhance sensitivity for trace-level quantification. mdpi.com The instrumental limits of detection for volatile PFAS using GC-MS can be in the low picogram range. nih.gov
Table 2: Representative GC-MS Conditions for Volatile PFAS
| Parameter | Typical Setting |
|---|---|
| Chromatography Column | Fused silica capillary column (e.g., Rxi-624Sil MS) |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Oven Temperature Program | Ramped temperature program (e.g., 50°C held for 2 min, then ramped to 300°C) |
| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) |
| Mass Analyzer | Quadrupole |
| Detection Mode | Selected Ion Monitoring (SIM) |
This table is interactive and can be sorted by clicking on the column headers.
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable for the unambiguous structural confirmation of synthesized compounds and for assessing their purity.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful technique for the structural characterization of organofluorine compounds. pfascentral.orgwikipedia.org It provides detailed information about the fluorine environments within a molecule. mines.edu For a compound like this compound, ¹⁹F NMR can be used to confirm the structure of the perfluorinated chain. digitellinc.com
The chemical shifts in a ¹⁹F NMR spectrum are highly sensitive to the local electronic environment. wikipedia.org For a perfluorinated alkyl chain, distinct signals would be expected for the terminal -CF₃ group, the -CF₂ group adjacent to it, and the other -CF₂ groups along the chain. researchgate.net The chemical shift of the terminal -CF₃ group in most linear PFAS is characteristically found around -83 ppm. researchgate.net The ¹H NMR spectrum would be used to identify the protons in the -CH₂- groups.
Table 3: Predicted ¹⁹F NMR Chemical Shifts for the Perfluorononyl Chain
| Fluorine Environment | Predicted Chemical Shift Range (ppm) |
|---|---|
| -CF₃ | -80 to -85 |
| -CF₂- (adjacent to -CF₃) | -115 to -125 |
| -CF₂- (internal chain) | -120 to -130 |
| -CF₂- (adjacent to -CH₂-) | -110 to -120 |
This table is interactive and can be sorted by clicking on the column headers.
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The carbon-fluorine bond gives rise to strong absorption bands in the IR spectrum, typically in the range of 1000-1360 cm⁻¹. wikipedia.org The presence of multiple fluorine atoms can cause this band to split. wikipedia.org The sulfate group will also have characteristic stretching vibrations.
Table 4: Key Vibrational Frequencies for Structural Characterization
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| C-F | Stretch | 1000 - 1360 |
| S=O | Asymmetric Stretch | ~1210 - 1270 |
| S=O | Symmetric Stretch | ~1030 - 1060 |
| S-O | Stretch | ~800 - 900 |
This table is interactive and can be sorted by clicking on the column headers.
Emerging Analytical Approaches and Method Development for Trace Analysis
The field of PFAS analysis is continually evolving to meet the demand for lower detection limits and the characterization of an increasing number of "emerging" PFAS. rsc.org A significant challenge in trace analysis is minimizing background contamination during sample collection, preparation, and analysis.
Recent advancements include the development of more sophisticated sample preparation techniques, such as solid-phase extraction (SPE) with novel sorbents, to effectively concentrate PFAS from complex matrices and remove interfering substances. researchgate.net
In the realm of instrumentation, the coupling of techniques like trapped ion mobility spectrometry (TIMS) with HR-LC-MS is a promising approach for separating and identifying PFAS isomers, which can be difficult to resolve by chromatography alone. selectscience.net
Furthermore, there is a growing interest in methods for the analysis of "total organofluorine" (TOF) or "total PFAS". acs.org These methods aim to quantify the total amount of organofluorine in a sample, which can help to identify the presence of unknown or uncharacterized PFAS that would be missed by targeted analyses. acs.org Techniques such as combustion ion chromatography (CIC) and ¹⁹F NMR are being explored for this purpose. pfascentral.orgacs.org The development of cost-effective and sensitive methods for total PFAS analysis is an active area of research. acs.org
Future Directions and Interdisciplinary Research Opportunities in Perfluorononyl Sulfate Chemistry
Sustainable Synthesis and Lifecycle Assessment
The future of organofluorine chemistry is intrinsically linked to the development of sustainable practices. numberanalytics.comsocietechimiquedefrance.fr For compounds like bis(1H,1H,9H-perfluorononyl) sulphate, this necessitates a shift away from traditional synthesis methods that may rely on harsh reagents and produce significant waste.
Sustainable Synthesis:
Recent advancements in organofluorine chemistry are focusing on greener synthetic routes. benthamdirect.com These include:
Catalytic Methods: The use of catalysts can significantly reduce the quantities of fluorinating agents required, thereby minimizing waste and environmental impact. numberanalytics.com
Electrochemical Synthesis: This method presents a more energy-efficient and less wasteful alternative to conventional chemical synthesis. numberanalytics.com
Flow Chemistry: Continuous flow processes offer enhanced efficiency, reduced waste, and improved safety compared to traditional batch processes. numberanalytics.com
Eco-Friendly Fluorination Techniques: Research is ongoing into the use of non-toxic and recyclable fluorinating reagents, as well as photochemical fluorination methods that proceed under mild conditions. numberanalytics.com
The synthesis of this compound, while not detailed in publicly available literature, would likely involve the reaction of 1H,1H,9H-perfluorononanol with a sulfating agent. Future research should aim to adapt emerging sustainable fluorination and sulfation techniques to produce such compounds with minimal environmental footprint.
Lifecycle Assessment (LCA):
A comprehensive lifecycle assessment (LCA) is crucial for understanding the full environmental impact of any chemical, from production to disposal. societechimiquedefrance.fr For perfluorinated compounds, the LCA framework involves:
Goal and Scope Definition: Defining the boundaries of the assessment, from raw material extraction to end-of-life.
Life Cycle Inventory Analysis: Quantifying the resources used and emissions released throughout the lifecycle.
Life Cycle Impact Assessment (LCIA): Evaluating the potential environmental and human health impacts. nih.gov
Interpretation: Analyzing the results to identify areas for improvement. mdpi.com
A key challenge in the LCA of PFAS is the transformation of primary emitted substances into highly persistent terminal degradation products like perfluoroalkyl acids (PFAAs). nih.govnih.gov Future LCAs for novel compounds such as this compound must incorporate models that predict these transformation pathways to accurately assess long-term environmental fate and impact. foodpackagingforum.org
Table 1: Key Considerations for Sustainable Synthesis and Lifecycle Assessment of this compound
| Aspect | Key Considerations |
|---|---|
| Sustainable Synthesis | Development of catalytic, electrochemical, and flow chemistry methods. |
| Use of greener fluorinating and sulfating agents. | |
| Minimization of waste and energy consumption. | |
| Lifecycle Assessment | "Cradle-to-grave" analysis of environmental impacts. |
| Modeling of environmental transformation products. | |
| Identification of hotspots for environmental impact reduction. |
Advanced Remediation Technologies for Perfluorinated Sulfates
Given the persistence of many perfluorinated compounds in the environment, the development of effective remediation technologies is a critical area of research. r3sustainability.com While specific remediation strategies for this compound have not been documented, technologies developed for other PFAS, particularly long-chain sulfonates, would be applicable.
Current and Emerging Remediation Technologies:
A variety of technologies are being explored for the removal and destruction of PFAS from contaminated soil and water. itrcweb.orgcswab.org These can be broadly categorized as follows:
Sorption Technologies:
Granular Activated Carbon (GAC): A widely used and cost-effective method for adsorbing long-chain PFAS from water. r3sustainability.comcswab.org
Ion Exchange (IX) Resins: Offer high removal efficiency for a broad range of PFAS, including both long and short chains. r3sustainability.com
Destructive Technologies:
Supercritical Water Oxidation (SCWO): Utilizes high temperatures and pressures to break down PFAS into less harmful compounds. r3sustainability.com
Electrochemical Oxidation: Employs an electric current to degrade PFAS. r3sustainability.com
Plasma Technology: Uses high-energy plasma to destroy PFAS molecules. itrcweb.org
Sonolysis: Utilizes high-frequency ultrasound to induce cavitation and degrade PFAS.
Immobilization Technologies:
Sorption and Stabilization: Involves adding amendments to contaminated soil to bind PFAS and prevent their migration. itrcweb.org
Future research in this area should focus on optimizing these technologies for a wider range of perfluorinated sulfates and developing novel, more cost-effective, and sustainable remediation solutions. cswab.org
Table 2: Overview of Advanced Remediation Technologies for Perfluorinated Sulfates
| Technology | Mechanism | Advantages | Challenges |
|---|---|---|---|
| Granular Activated Carbon (GAC) | Adsorption | Proven effectiveness, cost-efficient | Less effective for short-chain PFAS, generates spent media |
| Ion Exchange (IX) Resins | Ion exchange and adsorption | High removal efficiency for broad range of PFAS | Spent resin requires disposal or regeneration |
| Supercritical Water Oxidation (SCWO) | Oxidation at high temperature and pressure | High destruction efficiency | High capital and operational costs |
| Electrochemical Oxidation | Electrochemical degradation | Potential for complete mineralization | Formation of byproducts, electrode fouling |
Exploration of Novel Biologically-Inspired Applications
While the environmental persistence of many PFAS is a significant concern, the unique properties of organofluorine compounds also present opportunities for beneficial applications, particularly when designed with sustainability in mind. consensus.app The introduction of fluorine can significantly alter the biological and physicochemical properties of a molecule. benthamdirect.com
Biologically-Inspired Design:
Nature produces a limited number of organofluorine compounds, and studying the enzymes involved in their biosynthesis can provide inspiration for novel synthetic strategies. sciencedaily.comrsc.org Biologically-inspired approaches to designing new fluorinated molecules could lead to compounds with enhanced efficacy and reduced environmental impact.
Potential Applications:
The unique properties imparted by fluorine have led to the widespread use of organofluorine compounds in various sectors:
Pharmaceuticals and Agrochemicals: Fluorination can enhance the metabolic stability, bioavailability, and potency of active ingredients. mdpi.com
Advanced Materials: Fluorinated polymers possess desirable properties such as chemical resistance and thermal stability.
Molecular Imaging: Fluorine-18 is a key radionuclide for Positron Emission Tomography (PET) scanning, and fluorinated compounds can also serve as contrast agents for Magnetic Resonance Imaging (MRI). researchgate.net
For a compound like this compound, its amphiphilic nature, with two long fluorinated chains and a central sulfate (B86663) group, could suggest potential applications as a surfactant or in the formation of specialized emulsions. Future research could explore these possibilities, focusing on applications where the compound can be contained and recycled, minimizing environmental release.
Development of High-Throughput Screening and Predictive Models for Perfluorinated Compounds
The vast number of potential perfluorinated compounds necessitates the development of efficient methods for predicting their properties and potential hazards. nih.gov High-throughput screening and computational modeling are becoming increasingly important tools in this endeavor.
High-Throughput Screening (HTS):
HTS allows for the rapid testing of large numbers of chemicals for specific biological activities or properties. figshare.com In the context of PFAS, HTS can be used to:
Evaluate the interaction of PFAS with biological targets, such as proteins and receptors. nih.gov
Screen for potential toxicity and endocrine-disrupting effects. nih.gov
Assess the biodegradability and environmental persistence of new compounds.
Predictive Modeling:
Computational models can be used to predict the physicochemical properties, environmental fate, and toxicity of PFAS, reducing the need for extensive and costly experimental testing. escholarship.org
Quantitative Structure-Activity Relationship (QSAR) models: Relate the chemical structure of a compound to its biological activity or a specific property.
Machine Learning and Artificial Intelligence: Can be trained on existing data to predict the behavior of new compounds. nih.gov
Molecular Dynamics Simulations: Can provide insights into the interactions of PFAS with biological molecules and environmental matrices. bohrium.com
For this compound, predictive models could be used to estimate its environmental partitioning, bioaccumulation potential, and potential interactions with biological systems. researchgate.net These in silico approaches are essential for the proactive assessment of new fluorinated compounds, enabling the design of safer and more sustainable alternatives. bohrium.com
Table 3: Computational Approaches for Assessing Perfluorinated Compounds
| Approach | Description | Application for this compound |
|---|---|---|
| High-Throughput Screening (HTS) | Rapid experimental testing of many compounds. | Assessing potential for protein binding and bioaccumulation. |
| Predictive Modeling (e.g., QSAR, Machine Learning) | Using computational algorithms to predict properties. | Estimating environmental fate, transport, and potential toxicity. |
| Molecular Dynamics (MD) Simulations | Simulating the physical movements of atoms and molecules. | Understanding interactions with biological membranes and environmental surfaces. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
